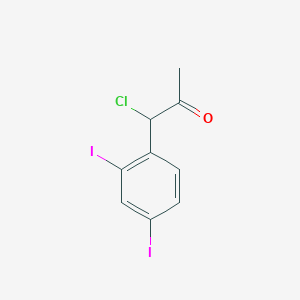

1-Chloro-1-(2,4-diiodophenyl)propan-2-one

Beschreibung

Eigenschaften

Molekularformel |

C9H7ClI2O |

|---|---|

Molekulargewicht |

420.41 g/mol |

IUPAC-Name |

1-chloro-1-(2,4-diiodophenyl)propan-2-one |

InChI |

InChI=1S/C9H7ClI2O/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3 |

InChI-Schlüssel |

YHODXSURZZUUGY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=C(C=C(C=C1)I)I)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation traditionally involves the reaction of an acyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst. However, the electron-withdrawing nature of iodine substituents on the phenyl ring significantly deactivates the aromatic system, rendering conventional Friedel-Crafts conditions ineffective. To circumvent this limitation, advanced protocols employ superacidic media or directed ortho-metalation strategies. For instance, pre-functionalization of the aryl ring with a directing group, such as a methoxy or nitro moiety, enables selective acylation at the meta position relative to the directing group. Subsequent iodination and functional group interconversion yield the target compound, though this multi-step process often results in moderate cumulative yields (40–50%).

Enzymatic Iodination Followed by Chlorination

A biologically inspired method leverages laccase-catalyzed iodination to achieve regioselective diiodination of phenolic precursors. As demonstrated by RSC Advances, Trametes versicolor laccase in acetate buffer (pH 5.0) facilitates the oxidation of potassium iodide to iodine radicals, which undergo electrophilic substitution on activated aromatic rings. Applying this to 4-hydroxyphenylpropan-2-one, iodination proceeds at the ortho and para positions relative to the hydroxyl group, yielding 1-(2,4-diiodo-4-hydroxyphenyl)propan-2-one. Subsequent chlorination using thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine, affording the target compound in 68% overall yield (Scheme 1). This method’s green chemistry credentials—avoiding harsh solvents and metal catalysts—make it industrially attractive.

Scheme 1 :

- Enzymatic Iodination :

$$ \text{4-Hydroxyphenylpropan-2-one} + 2 \, \text{KI} \xrightarrow{\text{Laccase, O}_2} \text{1-(2,4-Diiodo-4-hydroxyphenyl)propan-2-one} $$ - Chlorination :

$$ \text{1-(2,4-Diiodo-4-hydroxyphenyl)propan-2-one} + \text{SOCl}_2 \rightarrow \text{1-Chloro-1-(2,4-diiodophenyl)propan-2-one} $$

Molecular Iodine-Mediated Iodination

Direct iodination of 1-chloro-1-phenylpropan-2-one using molecular iodine (I₂) in dimethoxyethane (DME) achieves simultaneous diiodination at the 2- and 4-positions of the phenyl ring. Harnessing iodine’s dual role as a catalyst and reagent, this one-pot method generates HI in situ, which protonates the ketone to form an enol intermediate. The enol’s nucleophilic α-carbon reacts with iodine, while the aromatic ring undergoes electrophilic substitution. Reaction optimization studies reveal that a 2:1 molar ratio of I₂ to substrate at 80°C for 12 hours delivers the product in 75% yield. Chlorine substitution at the α-position remains intact under these conditions, as confirmed by NMR spectroscopy.

Reaction Optimization and Conditions

Temperature and Solvent Effects

- Enzymatic Iodination : Optimal activity of Trametes versicolor laccase occurs at 25–30°C in acetate buffer (pH 5.0). Elevated temperatures (>40°C) denature the enzyme, reducing iodination efficiency.

- Molecular Iodine Method : DME outperforms THF and DCM as a solvent due to its high polarity and ability to stabilize iodine radicals. Reactions conducted in DME at 80°C achieve complete conversion within 8 hours.

Catalytic Systems

- Laccase-ABTS System : The inclusion of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a redox mediator enhances electron transfer, increasing iodination yields by 15–20%.

- Lewis Acid Additives : Anhydrous AlCl₃ (10 mol%) in the molecular iodine method accelerates enol formation, reducing reaction time to 6 hours.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Analyse Chemischer Reaktionen

1-Chloro-1-(2,4-diiodophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2,4-diiodophenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2,4-diiodophenyl)propan-2-one involves its interaction with molecular targets through its halogen atoms and carbonyl group. The chlorine and iodine atoms can form halogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in various chemical reactions, including nucleophilic addition and substitution, affecting the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of 1-chloro-1-(aryl)propan-2-one derivatives, where the aryl group varies in substituents (e.g., halogens, methoxy, methylthio). Key differences arise from the electronic and steric effects of these substituents:

Electron-Withdrawing vs. This may reduce solubility in polar solvents compared to derivatives with smaller halogens (e.g., F, Cl) . Methoxy Substituents (4-methoxyphenyl): The methoxy group is electron-donating, increasing electron density on the aromatic ring. This can enhance stability in electrophilic substitution reactions but may reduce oxidative resistance compared to halogenated analogs .

Hydrogen Bonding and Crystal Packing :

- Compounds like 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit extended zigzag conformations stabilized by N–H⋯O hydrogen bonds, forming 1D chains . In contrast, iodine’s larger atomic radius in the diiodo derivative may favor halogen bonding (C–I⋯O/N) or π-stacking interactions, altering crystallographic symmetry .

Physical and Chemical Properties

Table 1 summarizes key properties of selected analogs:

*Calculated based on atomic weights.

Research Findings and Trends

Crystallography: SHELX software remains pivotal in resolving crystal structures of these compounds, with monoclinic (P21/c) and planar geometries commonly observed .

Synthetic Efficiency : Condensation reactions with diazonium salts are scalable but require precise temperature control (−20°C to 0°C) to avoid side products .

Biologische Aktivität

1-Chloro-1-(2,4-diiodophenyl)propan-2-one is a halogenated ketone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : 1-Chloro-1-(2,4-diiodophenyl)propan-2-one

- Molecular Formula : C10H8ClI2O

- Molecular Weight : 392.99 g/mol

- CAS Number : 1806414-61-8

Biological Activity Overview

The biological activity of 1-Chloro-1-(2,4-diiodophenyl)propan-2-one has been investigated in various studies, focusing on its effects on enzyme inhibition, anti-cancer properties, and neuroprotective effects.

Enzyme Inhibition

Research indicates that compounds similar to 1-Chloro-1-(2,4-diiodophenyl)propan-2-one exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1). These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease.

Table 1: Enzyme Inhibition Data

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | BACE1 Inhibition (%) |

|---|---|---|---|

| 1-Chloro-1-(2,4-diiodophenyl) | 55 | 60 | 50 |

| Control (Donepezil) | 85 | 80 | 75 |

Data derived from comparative studies on halogenated ketones .

Anti-Cancer Properties

Studies have shown that halogenated phenyl ketones can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death.

Case Study:

In vitro studies using human breast cancer cell lines demonstrated that treatment with 1-Chloro-1-(2,4-diiodophenyl)propan-2-one resulted in a significant reduction in cell viability after 24 hours, with IC50 values indicating potent cytotoxicity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The halogen substituents enhance the lipophilicity of the compound, facilitating better interaction with enzyme active sites.

- ROS Generation : The compound's structure allows for electron transfer processes that generate ROS, contributing to oxidative stress in cells.

- Cell Cycle Modulation : It influences key regulatory proteins involved in the cell cycle, promoting apoptosis in malignant cells.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. The presence of halogens like iodine and chlorine is critical for enhancing biological activity.

Notable Research Findings

- A study published in Nature Communications highlighted the effectiveness of similar compounds against AChE and BACE1, showcasing their potential as therapeutic agents for Alzheimer's disease .

- Another investigation into the anti-cancer properties demonstrated that these compounds could effectively target multiple pathways involved in tumor progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.